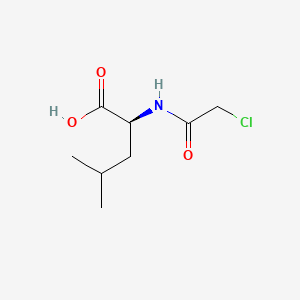

Chloroacetyl-L-leucine

Description

Contextualization within N-Acylated Amino Acid Derivative Chemistry

N-acylated amino acids are a broad class of molecules where the nitrogen atom of an amino acid's amino group is bonded to an acyl group. science.govfrontiersin.org This acylation process significantly alters the physicochemical properties of the native amino acid, such as its polarity, acidity, and biological reactivity. ontosight.aifrontiersin.org These modifications are central to a variety of biological processes and have been harnessed for numerous applications in scientific research. frontiersin.orgnih.gov

The field of N-acylated amino acid chemistry encompasses the synthesis and application of these derivatives. They serve as crucial intermediates and building blocks in organic synthesis, particularly in the construction of complex peptides. ontosight.aipublish.csiro.au The acyl group can function as a temporary protecting group during peptide synthesis or can be used to introduce specific functionalities into the final molecule. ontosight.ai Furthermore, N-acylated amino acids are investigated for their potential as enzyme inhibitors and as carriers to improve the delivery of therapeutic proteins. ontosight.ainih.gov

Chloroacetyl-L-leucine is a specific example within this chemical family. The introduction of the chloroacetyl group provides a reactive handle that is not present in the natural amino acid. ontosight.ai This electrophilic site can readily react with nucleophiles, making it useful for conjugating L-leucine to other molecules or for specific modifications of proteins. ontosight.aimdpi.com This targeted reactivity makes this compound and similar compounds powerful tools in chemical biology and drug development research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 688-12-0 biosynth.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₄ClNO₃ cymitquimica.combiosynth.com |

| Molecular Weight | 207.65 g/mol cymitquimica.combiosynth.com |

| IUPAC Name | (2S)-2-[(chloroacetyl)amino]-4-methylpentanoic acid sigmaaldrich.com |

| Appearance | White to Almost white powder to crystal cymitquimica.comtcichemicals.com |

| Purity | >99.0% sigmaaldrich.comspectrumchemical.com |

| Flash Point | 132 °C biosynth.com |

| InChI Key | VDUNMYRYEYROFL-LURJTMIESA-N cymitquimica.comsigmaaldrich.com |

Historical Context of Related Acylated Leucine (B10760876) Compounds

The study of acylated amino acids is intrinsically linked to the history of amino acid discovery and the development of peptide chemistry. Leucine itself was first isolated in 1820. wikipedia.org The concept of modifying amino acids through acylation to facilitate peptide bond formation became a fundamental strategy in synthetic organic chemistry.

By the mid-20th century, the use of N-chloroacetyl groups as intermediates in peptide synthesis was an established method. A 1965 research paper, for instance, detailed the synthesis of peptides containing L-leucine and glycine (B1666218) through N-chloroacetyl intermediates, demonstrating the utility of this approach in building specific peptide chains. publish.csiro.au

In the broader context of biomedical research, other acylated leucine derivatives have gained attention. N-acetylated amino acids, including N-acetyl-L-leucine, were identified as potential biomarkers for various metabolic diseases. frontiersin.orghmdb.ca More recently, N-acetyl-L-leucine has been investigated as a therapeutic agent for rare neurological disorders, highlighting the continued relevance of acylated leucine compounds in modern pharmacology. biorxiv.org Furthermore, extensive research has been conducted on various N-acylated alpha-amino acids to assess their efficacy as oral delivery agents for protein-based drugs. nih.gov

Stereochemical Significance of the L-Configuration

The designation "L" in this compound refers to the specific three-dimensional arrangement, or stereochemistry, of the molecule. Amino acids (with the exception of glycine) are chiral, meaning they exist in two non-superimposable mirror-image forms known as enantiomers: the L-form and the D-form. libretexts.org In the natural world, the vast majority of amino acids found in proteins are of the L-configuration. libretexts.org

This stereochemical distinction is of paramount importance in biological systems. Enzymes, receptors, and other protein targets are themselves chiral and exhibit a high degree of stereospecificity. This means they will interact with or process only one of the two enantiomers. The L-configuration of this compound is therefore critical for its function in most biological research applications. When used as a building block in peptide synthesis, the L-form ensures that the resulting peptide has the correct, natural stereochemistry required for proper folding and biological activity. publish.csiro.au

The profound impact of stereochemistry on molecular interactions has been demonstrated in studies where the substitution of an L-amino acid with its D-enantiomer within a peptide sequence leads to significant changes in the molecule's structure and function, such as altering its ability to bind metal ions. scispace.com Therefore, the L-configuration of this compound is not a trivial detail but a fundamental aspect of its chemical identity that dictates its utility and behavior in the stereospecific environment of biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUNMYRYEYROFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-83-8, 688-12-0 | |

| Record name | Leucine, N-(chloroacetyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chloroacetyl-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Chloroacetyl)-DL-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73842 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC60158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(chloroacetyl)-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloroacetyl L Leucine and Its Analogs

Conventional Synthetic Approaches

The most common method for synthesizing N-chloroacetyl-L-leucine is the direct acylation of the parent amino acid, L-leucine, with chloroacetyl chloride. This approach, while straightforward, is highly dependent on reaction conditions to ensure optimal yield and purity.

Direct Acylation of L-Leucine with Chloroacetyl Chloride

The direct acylation of L-leucine involves the reaction of its amino group with chloroacetyl chloride. acs.orgnih.gov This is a classic nucleophilic acyl substitution where the amine function of the amino acid attacks the electrophilic carbonyl carbon of the acid chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. acs.org

One established method for this transformation is the Schotten-Baumann reaction. acs.org This procedure is performed in a biphasic system, typically involving an organic solvent like diethyl ether and an aqueous solution of a base such as sodium hydroxide (B78521). acs.org An alternative approach utilizes a single organic solvent like tetrahydrofuran (B95107) (THF) with a solid base like sodium carbonate. acs.org More recently, efficient and highly chemoselective N-chloroacetylation of amino acids has been achieved in a phosphate (B84403) buffer system, highlighting a move towards more environmentally benign conditions. tandfonline.comresearchgate.net

Influence of Reaction Conditions and Basic Catalysis on Yield and Purity

The yield and purity of N-chloroacetyl-L-leucine are significantly influenced by the choice of base, solvent, and temperature. The base not only acts as an HCl scavenger but can also affect the rate of reaction and the stability of the product. tandfonline.comresearchgate.net

In a study optimizing the synthesis, various conditions were tested. Using sodium hydroxide in a diethyl ether/water system at 0 °C resulted in a 73% yield after 7 hours. acs.org However, by switching the base to sodium carbonate and the solvent to tetrahydrofuran at room temperature, the reaction time was reduced to 5 hours, although the yield was slightly lower at 68%. acs.org The use of a phosphate buffer system has been shown to produce high yields of chloroacetylated amino compounds, often within just 20 minutes. tandfonline.comresearchgate.net This rapid, high-yield reaction under neutral, metal-free conditions represents a significant improvement in efficiency and sustainability. tandfonline.comtandfonline.com

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Chloroacetyl-L-leucine

| Base | Solvent System | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOH | Diethyl Ether / Water (pH 12) | 0 °C | 7 hours | 73% | acs.org |

Synthesis of Chloroacetylated Amino Acid Esters

For certain applications, particularly in peptide chemistry and the synthesis of more complex molecules, the esterified form of N-chloroacetyl-L-leucine is required. The synthesis typically involves the chloroacetylation of a pre-formed leucine (B10760876) ester.

Preparation of N-Chloroacetyl Leucine Methyl Ester

The synthesis of N-chloroacetyl leucine methyl ester is efficiently achieved by reacting L-leucine methyl ester hydrochloride with chloroacetyl chloride. bsphs.orgresearchgate.net In a typical procedure, the hydrochloride salt is first neutralized in situ to the free amino ester using a base like potassium carbonate (K₂CO₃) in an aqueous medium. bsphs.orgresearchgate.net Chloroacetyl chloride is then added dropwise to the vigorously stirred solution. The reaction proceeds rapidly, and after a short period, the product can be extracted with an organic solvent like dichloromethane (B109758). This method has been reported to produce N-chloroacetyl leucine methyl ester as a colorless oil in high yield (82%) and excellent purity. bsphs.orgresearchgate.net

Considerations for Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of "green" and sustainable protocols. The synthesis of chloroacetylated amino acid esters has benefited from this focus. Performing the reaction in an aqueous medium, as in the preparation of N-chloroacetyl leucine methyl ester with potassium carbonate, is considered a green approach as it avoids the use of volatile and often toxic organic solvents. bsphs.orgresearchgate.net

Furthermore, protocols that operate under neutral, metal-free conditions, such as those using phosphate buffers, are recognized as eco-friendly. tandfonline.comresearchgate.net These methods are not only more sustainable but are also often more efficient, easily scalable, and robust, providing high yields in short reaction times without the need for chromatographic purification. tandfonline.comresearchgate.net

Automated Synthesis Techniques for Chloroacetyl-Modified Peptides

The incorporation of a chloroacetyl group at the N-terminus of a peptide is a valuable strategy for creating peptide conjugates, polymers, and cyclic peptides. nih.govgoogle.com This has been successfully integrated into automated solid-phase peptide synthesis (SPPS) protocols. nih.govgoogle.com

A method has been developed to incorporate N-chloroacetyl moieties onto the amino termini of synthetic peptides using a standard program with an automated peptide synthesizer. nih.govgoogle.com This can be achieved by treating the N-terminus of the resin-bound peptide with a symmetric anhydride (B1165640) of chloroacetic acid or by using a pre-formed activated species. google.com For instance, N-chloroacetylglycylglycine can be coupled to the peptide using the same double coupling procedure typically used for challenging amino acids like arginine. google.com The chloroacetylated peptides are then cleaved from the resin and deprotected. google.com This automated approach allows for the rapid and reliable production of custom-designed, N-terminally modified peptides for a wide range of biomedical research applications. nih.govgoogle.com

Integration with Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support. The chloroacetyl group can be integrated into this workflow, most commonly by acylation of the N-terminal amino group of the fully assembled, resin-bound peptide. This post-synthetic modification strategy is highly efficient and avoids potential complications that might arise from using a pre-formed N-chloroacetylated amino acid as a building block during the coupling steps.

The process typically involves treating the peptide-resin with a chloroacetylating agent after the final N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has been removed. mdpi.com Various reagents and conditions have been developed to achieve efficient N-terminal chloroacetylation on the solid support. A common and effective reagent is chloroacetyl chloride, often used in a suitable solvent like dichloromethane (CH2Cl2). tandfonline.com Alternatively, activated esters such as Chloromethylcarbonyloxysuccinimide (ClAc-OSu) can be employed, reacting cleanly with the N-terminal amine. mdpi.com

Automated peptide synthesizers can be programmed to perform this final acylation step. google.com For instance, a method has been developed for the automated synthesis of N-chloroacetyl-modified peptides where the chloroacetylation is performed as the last step in the synthesis cycle. google.com This involves reacting the N-terminal amino acid of the protected peptide with an appropriate starting material like chloroacetic acid, which forms an anhydride intermediate in situ, or using N-chloroacetylglycylglycine in a double coupling procedure. google.com The choice of solvent and base is critical; N-methylmorpholine (NMM) and N-methylpyrrolidone (NMP) are frequently used in these coupling reactions on the resin. mdpi.comgoogle.com

The table below summarizes representative conditions for N-terminal chloroacetylation in an SPPS workflow.

Table 1: Reagents and Conditions for N-Terminal Chloroacetylation in SPPS

| Chloroacetylating Agent | Coupling Conditions/Reagents | Solvent | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Potassium carbonate (K2CO3), Water | Dichloromethane (CH2Cl2) | bsphs.org |

| Chloromethylcarbonyloxysuccinimide (ClAc-OSu) | Reaction with elongated peptide chain on resin | N-Methylpyrrolidone (NMP) | mdpi.com |

| Bromoacetic acid (analog) | Substituted for an amino acid in an automated synthesizer cartridge | Not Specified | google.com |

| N-chloroacetylglycylglycine | Standard double coupling procedure on automated synthesizer | Not Specified | google.com |

Site-Specific Derivatization of Peptide Amino Termini

The introduction of a chloroacetyl group at the N-terminus of a peptide provides a highly specific electrophilic site for subsequent chemical modifications. rsc.org This site-specificity is primarily achieved due to the difference in pKa values between the N-terminal α-amino group (pKa ≈ 8) and the ε-amino group of lysine (B10760008) side chains (pKa ≈ 10.5). rsc.orgmdpi.com By performing the chloroacetylation reaction under controlled pH conditions (typically pH 8), the more nucleophilic α-amino group can be selectively acylated. mdpi.com

Once installed, the N-terminal chloroacetyl group serves as a reactive handle for forming stable covalent bonds, most notably through reaction with sulfhydryl groups. A prominent application is the intramolecular cyclization of peptides by forming a thioether bond with a cysteine residue located elsewhere in the peptide sequence. nih.gov This reaction is efficient and proceeds under mild conditions, making it a powerful strategy for producing structurally constrained cyclic peptides. Research has extensively studied the thioether macrocyclization of peptides containing an N-terminal 2-chloroacetyl group and competing cysteine residues, leading to strategies for creating complex bicyclic peptide structures. nih.gov

The reactivity of the N-terminal chloroacetyl group is influenced by the local peptide sequence. For example, studies have shown that the presence of basic amino acid residues (like arginine) near the N-terminus can accelerate the reaction of the chloroacetyl group with nucleophiles such as mercaptoundecahydrododecaborate (B1143558) (BSH). mdpi.com This suggests that the electrostatic environment can be tuned to modulate the derivatization reaction.

The table below provides examples of site-specific derivatization utilizing N-terminally chloroacetylated peptides.

Table 2: Examples of Site-Specific Derivatization of N-Terminal Chloroacetylated Peptides

| N-Terminal Modified Peptide | Reactant/Target Residue | Product Type | Application | Reference |

|---|---|---|---|---|

| Chloroacetyl-[Peptide]-Cysteine | Intramolecular Cysteine sulfhydryl group | Cyclic Thioether Peptide | Peptide macrocyclization | nih.gov |

| Chloroacetyl-Triarginine (Cl-3R) | Mercaptoundecahydrododecaborate (BSH) | BSH-Peptide Conjugate | Boron Neutron Capture Therapy (BNCT) agent development | mdpi.com |

| Chloroacetyl-Peptide | Sulfhydryl-containing carrier protein (e.g., Cysteine-rich protein) | Peptide-Protein Conjugate | Preparation of immunogens | google.com |

| Chloroacetyl-Peptide | 2-aminothiophenol | 2-aminothiophenoxyacetyl derivative | Reversible protection of the amino group | nih.gov |

Chemical Reactivity and Transformation Mechanisms of Chloroacetyl L Leucine

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The carbon atom adjacent to the chlorine in the chloroacetyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group. This reactivity is the basis for its utility in forming stable covalent bonds with a variety of nucleophiles.

Replacement by Diverse Nucleophiles

The chloroacetyl group is an effective electrophile that readily undergoes substitution reactions with various nucleophiles. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Research has demonstrated the reactivity of chloroacetyl-modified peptides with sulfur-based nucleophiles like mercaptoundecahydrododecaborate (B1143558) (BSH). psecommunity.orgmdpi.com In these studies, chloroacetyl-modified tripeptides were shown to react effectively with BSH. psecommunity.orgresearchgate.net The rate of this reaction is influenced by the local chemical environment. For instance, the presence of positively charged amino acid residues, such as arginine, near the chloroacetyl group can accelerate the reaction with negatively charged nucleophiles like BSH through electrostatic attraction. psecommunity.orgmdpi.com This electrostatic gathering of the nucleophile in the vicinity of the electrophilic chloroacetyl group enhances the reaction rate. psecommunity.org The efficiency of this conversion is dependent on the number of basic residues present in the peptide chain. mdpi.com

The table below summarizes the effect of peptide composition on the reaction with BSH, illustrating the influence of neighboring amino acid residues.

| Chloroacetyl-Modified Peptide | Key Residues | Conversion Rate with BSH (after 150 min) | Reference |

| Cl-1R | One Arginine | 54% | psecommunity.org |

| Cl-3X (with basic residues) | e.g., Arginine | Effective Reaction | mdpi.com |

| Cl-3X (fewer basic residues) | N/A | Decreased Conversion | mdpi.com |

This table is generated based on qualitative and quantitative findings in the cited literature.

Formation of Thioether Linkages in Modified Peptides

A prominent application of the chloroacetyl group's reactivity is the formation of stable thioether bonds. This is typically achieved by reacting a chloroacetylated peptide with a thiol-containing molecule, most commonly a cysteine residue within another peptide or on a carrier protein. google.comelte.hu This reaction is a cornerstone of peptide conjugation and cyclization strategies. elte.hu

The thioether bond is chemically and biologically stable, unlike the more labile disulfide linkage. elte.hu The formation of this bond is efficient and can be performed under mild conditions, making it suitable for complex biological molecules. google.com The reaction involves the nucleophilic attack of the cysteine's sulfhydryl group on the chloroacetyl moiety, resulting in a stable, non-reducible thioether linkage. researchgate.net This method has been used to attach peptides to carrier proteins for vaccine development and to create various peptide conjugates. google.comelte.hu The rate and yield of this conjugation can be improved by inserting spacers, such as oligoglycine, between the peptide and the reactive groups. elte.hu

Amide Bond Formation

While the chloroacetyl group provides an electrophilic handle, the carboxylic acid functional group of Chloroacetyl-L-leucine allows it to act as a building block in standard peptide synthesis through the formation of amide bonds.

Reactivity with Amino-Containing Substrates

This compound can be activated at its carboxyl group to react with primary or secondary amines, forming a new amide bond. This is a fundamental reaction in peptide chemistry. nih.gov The synthesis of amides from amino acids typically requires the use of coupling agents to convert the carboxylic acid into a more reactive species, facilitating the attack by the amine nucleophile. mdpi.comresearchgate.net

For example, N-chloroacetyl amino acid methyl esters can be synthesized by reacting the corresponding amino acid methyl ester hydrochloride with chloroacetyl chloride in the presence of a base. researchgate.net The resulting N-chloroacetylated ester can then be further manipulated or coupled to other amino-containing substrates. This two-step process involves first protecting the amino group with the chloroacetyl moiety and then activating the carboxyl group for amide bond formation. researchgate.net This approach allows for the sequential construction of peptide chains where one of the residues is N-terminally modified with a reactive chloroacetyl group.

Intramolecular Cyclization Pathways

The dual functionality of a peptide containing a chloroacetyl group and a nucleophilic side chain allows for intramolecular reactions, leading to the formation of cyclic peptides. This strategy is widely employed to constrain peptide conformation, which can enhance biological activity, stability, and selectivity. uni-kiel.denih.gov

Macrocyclization Strategies for Peptide Scaffolds

A powerful strategy for peptide macrocyclization involves the intramolecular reaction between an N-terminal chloroacetyl group and a downstream cysteine residue. researchgate.netnih.gov This head-to-side-chain cyclization results in the formation of a stable thioether bridge, creating a macrocyclic peptide scaffold. researchgate.net

This method offers several advantages:

Spontaneous and Fast: The reaction proceeds readily under mild conditions. researchgate.net

Predictable Ring Size: The size of the resulting ring is determined by the position of the cysteine residue in the peptide sequence.

High Selectivity: The chloroacetyl group shows good selectivity for reacting with the nearest available thiol group, which is particularly useful when multiple cysteines are present. researchgate.net

This strategy has been extensively studied for creating various cyclic peptide structures, including bicyclic peptides. nih.gov The chloroacetamide moiety is generally less selective than some other reactive groups, which imposes certain design constraints, but its reliability has made it a common approach for generating libraries of macrocyclic peptides for screening against biological targets. researchgate.net

The table below outlines key features of this macrocyclization strategy.

| Feature | Description | Reference |

| Reactants | N-terminal chloroacetyl group and a downstream cysteine residue. | researchgate.netnih.gov |

| Bond Formed | Stable, non-reducible thioether linkage. | researchgate.net |

| Key Advantages | Spontaneous reaction, predictable ring size, good selectivity. | researchgate.net |

| Application | Synthesis of monocyclic and bicyclic peptide scaffolds. | nih.gov |

This table summarizes the general characteristics of the described macrocyclization strategy.

Role of Steric and Electronic Factors in Reaction Kinetics

The rates of chemical reactions involving this compound are quantitatively influenced by both steric and electronic effects. These effects can be systematically evaluated by comparing the reaction kinetics of a series of N-chloroacetyl amino acids with varying side chain structures.

Steric Effects

The primary steric factor influencing the reaction kinetics of this compound is the isobutyl side chain. This bulky, non-polar group physically obstructs the approach of nucleophiles to the electrophilic centers of the molecule, namely the carbonyl carbon of the acetyl group and the α-carbon to the chlorine. This phenomenon, known as steric hindrance, leads to a decrease in the rate of reaction compared to analogous compounds with smaller side chains.

For instance, in nucleophilic substitution reactions, the nucleophile must approach the carbon atom bonded to the chlorine. The isobutyl group of leucine (B10760876) creates more steric congestion around this reaction site than the methyl group of alanine (B10760859) or the hydrogen atom of glycine (B1666218). This increased steric bulk raises the activation energy of the reaction, thereby slowing it down.

Electronic Effects

The primary electronic factor at play is the inductive effect of the chlorine atom on the chloroacetyl group. As a highly electronegative atom, chlorine withdraws electron density from the adjacent carbonyl group and the rest of the molecule. This electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more reactive towards nucleophiles.

This electronic influence can be observed when comparing the reactivity of this compound to other N-acyl-L-leucine derivatives. For example, a chloroacetyl group is more electron-withdrawing than a simple acetyl group. Consequently, this compound would be expected to react faster with nucleophiles than N-acetyl-L-leucine under similar conditions. In a study on N-trifluoroacetyl amino acids, it was noted that for several amino acids, the corresponding chloroacetyl derivatives were hydrolyzed at a more rapid rate, highlighting the significant electronic impact of the halogen substituent.

The interplay of these steric and electronic factors can be quantitatively assessed using linear free-energy relationships, such as the Taft equation:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the reaction of this compound.

k₀ is the rate constant for a reference reaction (e.g., with N-chloroacetylglycine).

ρ* represents the sensitivity of the reaction to electronic effects.

σ* is the polar substituent constant, which quantifies the electronic effect of the isobutyl side chain.

δ is the sensitivity of the reaction to steric effects.

Eₛ is the steric substituent constant for the isobutyl group.

| N-Chloroacetyl Amino Acid | Side Chain (R) | Relative Steric Hindrance (Eₛ)a | Relative Electronic Effect (σ*)a | Expected Relative Reaction Rateb |

|---|---|---|---|---|

| N-Chloroacetylglycine | -H | Low | Neutral (Reference) | Highest |

| N-Chloroacetyl-L-alanine | -CH₃ | Moderate | Slightly Electron-Donating | Intermediate |

| This compound | -CH₂CH(CH₃)₂ | High | Slightly Electron-Donating | Lowest |

a These are qualitative assignments for illustrative purposes. Precise Eₛ and σ* values are determined experimentally. b The expected relative rate is based on the assumption that for this series, steric effects are the dominant differentiating factor in the reaction kinetics.

This trend is supported by research on the decomposition of N-chloro derivatives of branched-chain amino acids, which found that the reaction rates are influenced by the structure of the amino acid side chain. Similarly, studies on the chlorination of N-methyl amino acids have indicated that bulky alkyl groups on the α-carbon can offset electronic effects, demonstrating the significant role of steric hindrance.

In a study focusing on chloroacetyl-modified peptides, it was observed that the presence of positively charged amino acid residues near the chloroacetyl group accelerated its reaction with a negatively charged nucleophile. This highlights how the local electronic environment, in addition to the inherent electronic properties of the chloroacetyl group itself, can significantly modulate reaction kinetics.

Role of Chloroacetyl L Leucine As a Synthetic Intermediate

Precursor in the Synthesis of Amino Acid Derivatives

The modification of amino acids by acylation is a fundamental strategy in medicinal chemistry and biotechnology. Chloroacetyl-L-leucine is a prime example of an N-acylated amino acid, a class of compounds explored for various applications, including as oral delivery agents for protein drugs. ontosight.ainih.gov

N-acylated amino acids are a broad class of molecules synthesized by attaching an acyl group to the amino group of an amino acid. nih.govfrontiersin.org The synthesis of this compound itself, typically achieved by reacting L-leucine with chloroacetyl chloride, exemplifies the generation of these derivatives. ontosight.aibsphs.org The chloroacetyl group, in particular, introduces a reactive handle that can be further modified. ontosight.ai

Enzymatic methods also play a role in the context of N-acylated amino acids. For instance, enzymes like aminoacylase (B1246476) can stereospecifically hydrolyze N-acyl-L-amino acids. bibliotekanauki.pl This is particularly useful in resolution processes where a racemic mixture of an N-acylated amino acid is produced, allowing for the specific isolation of the L-amino acid. google.com While some N-acyl-L-proline acylases are highly specific, other acylases show broader substrate specificity, acting on various N-chloroacetyl-L-amino acids. google.com The synthesis of N-acyl-L-amino acids can also be achieved through a reverse hydrolysis reaction catalyzed by enzymes like acylase I in non-conventional media such as a glycerol-water system. scispace.com

Building Block for Complex Organic Molecules

The defined structure of this compound makes it an ideal building block for introducing amino acid fragments into larger, more complex organic molecules. This strategy has been successfully employed in the synthesis of pharmacologically relevant heterocyclic and natural product derivatives.

This compound is a key intermediate in a cost-effective, two-step synthesis of theophylline-7-acetamide derivatives. bsphs.orgresearchgate.net This method avoids the use of expensive coupling reagents typically required for forming amide bonds. bsphs.org The first step involves the synthesis of N-chloroacetyl leucine (B10760876) methyl ester. bsphs.orgresearchgate.net In the second step, theophylline (B1681296) is deprotonated with a strong base like sodium hydride, and the resulting nucleophile attacks the N-chloroacetyl leucine methyl ester to form the final theophylline acetamide (B32628) derivative. bsphs.orgresearchgate.net This direct linkage approach is efficient and allows for the upscaling of production. bsphs.orgnih.gov

| Step | Reactants | Product | Key Features |

|---|---|---|---|

| 1 | L-Leucine methyl ester hydrochloride, Chloroacetyl chloride, K₂CO₃ | N-chloroacetyl leucine methyl ester | Formation of the key intermediate. bsphs.orgresearchgate.net |

| 2 | Theophylline, Sodium Hydride (NaH), N-chloroacetyl leucine methyl ester | Theophylline-7-acetamide-leucine methyl ester | Nucleophilic substitution on the chloroacetyl group. bsphs.orgresearchgate.net This method is noted for its cost-effectiveness and good yields. bsphs.org |

This compound has been utilized as a reagent in the structural modification of cryptotanshinone, a natural product with potential therapeutic activities. thieme-connect.de In a study aimed at improving the water solubility and biological activity of cryptotanshinone, researchers used various N-chloroacetyl amino acids, including N-chloroacetyl-L-leucine, to introduce amino acid side chains at the C-6 position of the lead compound. thieme-connect.de This modification strategy successfully yielded derivatives with significantly enhanced water solubility and, in some cases, improved activity against triple-negative breast cancer cells. thieme-connect.de

Functionalization and Modification of Peptides and Proteins

The reactive chloroacetyl group is highly effective for the covalent modification of biomolecules, particularly peptides and proteins that contain free sulfhydryl groups.

A well-established method involves incorporating an N-chloroacetyl moiety at the amino terminus of a synthetic peptide, which can be accomplished using an automated peptide synthesizer. nih.govgoogle.com This N-chloroacetyl-modified peptide can then react specifically with sulfhydryl groups, such as those on cysteine residues within another peptide or a protein. nih.govgoogle.com

This reaction forms a stable thioether bond and is the basis for several applications:

Peptide-Protein Conjugation: N-chloroacetylated peptides react readily with sulfhydryl-containing proteins (like bovine serum albumin modified to expose SH groups) to create stable peptide-protein conjugates, which are often used as immunogens to generate antibodies. nih.gov

Peptide Polymerization and Cyclization: If a synthetic peptide is designed to contain both an N-terminal chloroacetyl group and a cysteine residue elsewhere in its sequence, an intramolecular or intermolecular reaction can occur. nih.govgoogle.com Depending on the peptide concentration and length, this can lead to either cyclization (forming a cyclic peptide) or autopolymerization (forming a synthetic peptide polymer). nih.govgoogle.com These reactions are typically controlled by adjusting the pH of the solution. google.com

This strategy provides a robust and automatable way to produce well-defined peptide-based materials for various biomedical and research applications. nih.govgoogle.com

Incorporation of Noncanonical Amino Acids via Genetic Code Expansion

This compound serves as a critical tool in the field of genetic code expansion, a technique that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins. biorxiv.orgacs.orgnih.gov The primary role of the chloroacetyl group in this context is to function as a reactive handle for post-translational modifications, particularly for the synthesis of macrocyclic peptides through ribosomal means. rsc.orgnih.govmdpi.com

The process involves charging an initiator tRNA (transfer RNA) with an N-chloroacetylated amino acid, such as this compound. rsc.org This engineered tRNA delivers the noncanonical building block to the ribosome to start protein synthesis. rsc.org By reassigning the initiator codon, a peptide is produced with the N-chloroacetyl-L-leucine at its N-terminus. mdpi.com The key feature of this method is the subsequent spontaneous intramolecular reaction between the electrophilic chloroacetyl group at the N-terminus and a nucleophilic residue, typically the sulfhydryl group of a downstream cysteine (Cys), engineered into the peptide sequence. nih.govresearchgate.net This reaction forms a stable and non-reducible thioether bond, effectively cyclizing the peptide from its head to its side chain. nih.govmdpi.com

This strategy is a cornerstone for generating large libraries of macrocyclic peptides for screening and discovery, such as in mRNA display platforms. frontiersin.org The ability to initiate translation with N-chloroacetylated amino acids circumvents issues with enzymatic formylation that can occur with other modified amino acids. rsc.orgnih.gov The resulting cyclic structures often exhibit enhanced proteolytic stability, improved membrane permeability, and constrained conformations that can lead to high binding affinity and specificity for therapeutic targets. nih.gov

Table 1: Application of N-Chloroacetyl Amino Acids in Ribosomal Peptide Synthesis

| N-Chloroacetyl Amino Acid Derivative | Application/Purpose | Mechanism | References |

|---|---|---|---|

| N-chloroacetyl-L-proline | Macrocyclization of peptides | Spontaneous reaction with a downstream cysteine residue to form a thioether bond. | nih.gov, researchgate.net |

| N-chloroacetyl-D-tyrosine | Macrocyclization of peptides | Intramolecular thioether bond formation with a downstream cysteine. | mdpi.com |

| N-chloroacetyl-D-tryptophan | Genetic code reprogramming | Used to initiate translation and enable subsequent macrocyclization. | mdpi.com |

| N-chloroacetyl-3-aminobenzoic acid | Macrocyclization of peptides | Spontaneous reaction with the sulfhydryl group of a downstream cysteine. | nih.gov, researchgate.net |

Applications in Polymer Chemistry

In polymer chemistry, this compound is a valuable precursor for the synthesis of biodegradable poly(ester amide)s (PEAs). upc.edutdx.cat These polymers are of significant interest for biomedical applications due to their combination of degradable ester linkages and mechanically robust amide bonds, which mimic the structure of proteins. upc.eduresearchgate.net The degradation products of PEAs based on α-amino acids are generally non-toxic and can be metabolized by the body. nih.gov

A primary synthetic route to PEAs that utilizes chloroacetylated amino acids involves the creation of cyclic monomers called morpholine-2,5-diones. upc.eduresearchgate.netmdpi.com This process consists of several steps:

Acylation: L-leucine is acylated with chloroacetyl chloride under Schotten-Baumann reaction conditions to produce N-Chloroacetyl-L-leucine. upc.eduresearchgate.netnih.gov

Cyclization: The resulting N-(α-haloacyl)-α-amino acid, in this case, this compound, undergoes an intramolecular SN2 reaction in a dilute solution. upc.eduresearchgate.net The carboxyl group displaces the chlorine atom, leading to the formation of a 6-membered morpholine-2,5-dione (B184730) ring structure. This step must be carefully controlled to minimize competing intermolecular reactions that would lead to linear oligomers. researchgate.net

Polymerization: The purified morpholine-2,5-dione monomer is then subjected to ring-opening polymerization (ROP) to yield a poly(ester amide). upc.edumdpi.com This polymerization can be initiated by various catalysts, such as stannous octoate, to produce high molecular weight polymers with a regular, alternating sequence of ester and amide bonds. mdpi.com

This synthetic strategy allows for precise control over the polymer's microstructure. By using monomers derived from specific amino acids like L-leucine, the properties of the resulting PEA, such as hydrophobicity, degradation rate, and mechanical strength, can be tailored for specific applications in fields like drug delivery and tissue engineering. mdpi.comnih.gov

Table 2: Synthesis Pathway for Poly(ester amide)s via this compound

| Step | Description | Key Reagents/Conditions | Intermediate/Product | References |

|---|---|---|---|---|

| 1. Acylation | The amino group of L-leucine is acylated. | Chloroacetyl chloride, under Schotten-Baumann conditions. | N-Chloroacetyl-L-leucine | upc.edu, researchgate.net, nih.gov |

| 2. Cyclization | Intramolecular nucleophilic substitution to form a cyclic diester-amide. | Dilute solution, base (e.g., triethylamine) to neutralize acid. | Leucine-based morpholine-2,5-dione | upc.edu, researchgate.net |

| 3. Polymerization | Ring-opening polymerization of the cyclic monomer. | Catalyst (e.g., Stannous octoate), heat. | Poly(ester amide) | mdpi.com |

Advanced Spectroscopic and Computational Approaches in Chloroacetyl L Leucine Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of molecular compounds, providing fundamental insights into structure, composition, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise atomic connectivity of a molecule. ubc.ca By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, a complete structural map of Chloroacetyl-L-leucine can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, the protons on the chloroacetyl moiety are expected to appear at a distinct downfield shift due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl group. The α-proton of the leucine (B10760876) residue is shifted downfield by the adjacent amide and carboxyl groups. The protons of the isobutyl side chain exhibit characteristic splitting patterns that confirm their connectivity.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the amide and carboxylic acid functional groups are the most deshielded, appearing furthest downfield. The α-carbon is also shifted downfield, while the carbons of the isobutyl group appear in the aliphatic region of the spectrum. Based on data from the parent L-leucine molecule and closely related N-acetyl-L-leucine, a detailed prediction of the NMR spectral data can be made. bmrb.iochemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Structural Justification |

|---|---|---|---|

| -COOH | ~10-12 | Singlet (broad) | Acidic proton of the carboxylic acid. |

| -NH- | ~8.0-8.5 | Doublet | Amide proton coupled to the α-proton. |

| α-CH | ~4.3-4.5 | Multiplet | Deshielded by adjacent NH and COOH groups. |

| -CH₂-Cl | ~4.1-4.2 | Singlet | Deshielded by chlorine and the amide carbonyl. |

| β-CH₂ | ~1.6-1.8 | Multiplet | Aliphatic protons on the isobutyl side chain. |

| γ-CH | ~1.5-1.7 | Multiplet | Aliphatic proton on the isobutyl side chain. |

| δ-CH₃ | ~0.9-1.0 | Doublet | Two diastereotopic methyl groups on the isobutyl side chain. |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Structural Justification |

|---|---|---|

| Carboxyl C=O | ~175-178 | Carbonyl carbon of the carboxylic acid. |

| Amide C=O | ~166-168 | Carbonyl carbon of the amide group. |

| α-C | ~51-53 | Carbon attached to both nitrogen and the carboxyl group. bmrb.io |

| -C-Cl | ~42-44 | Carbon bonded to the electronegative chlorine atom. |

| β-C | ~40-42 | Aliphatic carbon in the isobutyl side chain. bmrb.io |

| γ-C | ~24-26 | Aliphatic carbon in the isobutyl side chain. bmrb.io |

| δ-C (x2) | ~21-23 | Equivalent methyl carbons on the isobutyl side chain. bmrb.io |

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₁₄ClNO₃), the expected molecular weight is approximately 207.65 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Electron ionization mass spectrometry (EI-MS) also provides structural information through analysis of fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and its mass would confirm the molecular weight. Characteristic fragments arise from the cleavage of specific bonds within the molecule, providing further evidence for the proposed structure.

Key Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 207 | [C₈H₁₄ClNO₃]⁺ | Molecular Ion (M⁺), confirms the molecular weight. |

| 150 | [M - C₄H₉]⁺ | Loss of the isobutyl side group. |

| 86 | [C₅H₁₂N]⁺ | Fragment corresponding to the leucine backbone after cleavage at the amide bond. |

| 57 | [C₄H₉]⁺ | Isobutyl cation, characteristic of the leucine side chain. |

| 49 | [CH₂Cl]⁺ | Fragment from the chloroacetyl group. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. asianpubs.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending). The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The presence of the carboxylic acid is indicated by a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The secondary amide group is identified by an N-H stretching band and another distinct C=O stretching band (Amide I band). The aliphatic C-H bonds of the leucine side chain and the C-Cl bond also produce characteristic absorptions.

Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3350 - 3250 (sharp/medium) | N-H Stretch | Secondary Amide |

| 3000 - 2850 | C-H Stretch | Aliphatic (isobutyl group) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| 800 - 600 | C-Cl Stretch | Alkyl Halide |

Optical Rotation and Circular Dichroism for Chiral Purity and Stereochemistry

Since this compound is derived from the chiral amino acid L-leucine, it is optically active. Optical rotation measures the ability of a chiral molecule to rotate the plane of polarized light. wikipedia.orgyoutube.com The direction and magnitude of this rotation are characteristic of the molecule's stereochemistry. The specific rotation, [α], is a standardized value that confirms the enantiomeric form (L or D) and can be used to assess enantiomeric purity. For this compound, a negative specific rotation value confirms the L-configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the molecule's three-dimensional structure. L-amino acids and their derivatives typically exhibit a characteristic positive CD signal, known as a Cotton effect, in the 200-210 nm region, which is associated with the n→π* electronic transition of the carboxyl or amide chromophore. rutgers.edu Observing this feature would provide definitive confirmation of the L-stereocenter.

Chiroptical Properties of this compound

| Property | Observed/Expected Value | Significance |

|---|---|---|

| Specific Rotation [α] | Negative value | Confirms the L-configuration (levorotatory). |

| Circular Dichroism (CD) | Expected positive Cotton effect at ~200-210 nm | Confirms the absolute stereochemistry of the L-amino acid derivative. |

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into molecular properties that complement experimental data, offering a deeper understanding of electronic structure and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, electronic properties, and reaction pathways. researchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Analyze Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Generate Electrostatic Potential (ESP) Maps: Visualize the electron density distribution across the molecule. ESP maps highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby predicting the molecule's reactive behavior.

These computational predictions are invaluable for understanding the molecule's intrinsic properties and anticipating its behavior in chemical reactions. nih.gov

Key Parameters from DFT Analysis of this compound

| Calculated Parameter | Information Provided |

|---|---|

| Optimized 3D Geometry | Predicts the most stable spatial arrangement of atoms. |

| HOMO Energy | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | Indicates the energy of the lowest available orbital for accepting electrons; relates to electron affinity. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Electrostatic Potential Map | Visualizes charge distribution, identifying nucleophilic and electrophilic sites. |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules at an atomic level. nih.govescholarship.org This technique is instrumental in exploring the conformational landscape of this compound and its dynamic interactions with biological targets. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how the molecule moves, flexes, and interacts with its environment over time, providing insights that are often inaccessible through experimental methods alone. nih.govunipa.it

In the context of conformational analysis, MD simulations can map the potential energy surface of this compound, identifying its most stable three-dimensional structures and the energetic barriers between different conformations. yale.edu For a flexible molecule like this compound, understanding its preferred shapes is crucial, as the conformation often dictates its ability to bind to a specific biological receptor. Simulations can track key dihedral angles and intramolecular distances to characterize the molecule's structural dynamics in different environments, such as in aqueous solution or near a protein binding site. researchgate.net

For interaction studies, MD simulations are used to model the complex formed between this compound and its target protein. These simulations provide a detailed view of the binding process and the stability of the resulting complex. nih.gov Key analytical metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's position within the binding site over the simulation time. dovepress.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule or protein are more flexible or rigid upon binding. dovepress.com

Hydrogen Bond Analysis: To quantify the formation and lifetime of critical hydrogen bonds that stabilize the interaction. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the strength of the interaction, which can be decomposed into contributions from different energy terms like van der Waals forces and electrostatics. nih.govresearchgate.net

These computational studies allow researchers to visualize how this compound fits into a binding pocket, identify the key amino acid residues involved in the interaction, and understand the energetic forces driving the binding event. nih.gov This information is invaluable for the rational design of more potent and selective derivatives.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Ligand | 1.5 ± 0.3 Å | Indicates stable binding of the ligand in the protein's active site. |

| Key Interacting Residues (from RMSF analysis) | Arg120, Gln78, Tyr150 | These protein residues show reduced fluctuation, suggesting they are critical for the interaction. |

| Occupancy of Key Hydrogen Bonds | Arg120 (85%), Gln78 (70%) | Highlights strong and persistent hydrogen bonds stabilizing the complex. |

| Calculated Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | Suggests a strong and favorable binding affinity between the compound and its target. |

Structure–Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies involve systematically modifying its structure and evaluating the impact of these changes on its efficacy. This process helps to identify the key chemical features—or pharmacophores—required for its biological function and to guide the optimization of lead compounds.

The core L-leucine scaffold is a critical starting point. Leucine derivatives can be classified based on the site of modification, such as the amino group, the carboxyl group, or the side chain. researchgate.net this compound is an example of an amino group-modified derivative. SAR studies explore how different substituents at this position affect activity. For instance, replacing the chloroacetyl group with other acyl groups of varying size, electronics, or hydrophobicity can significantly alter binding affinity and potency.

A crucial aspect of the SAR for this compound is its stereochemistry. Research on related compounds, such as N-acetyl-leucine, has demonstrated the profound importance of the L-configuration for biological activity. In comparative studies, the N-acetyl-L-leucine isomer was found to be the active component, while the N-acetyl-D-leucine isomer was inactive. nih.gov This strongly suggests that the specific spatial arrangement of the groups around the chiral center of this compound is essential for its interaction with its biological target, which likely possesses a chiral binding site.

Furthermore, SAR studies extend to creating novel derivatives and assessing their functional effects. For example, related research has involved synthesizing theophylline-7-acetamides from leucine and evaluating their antimycobacterial activity. researchgate.net Such studies found that the activity varied depending on the amino acid fragment, with some derivatives showing excellent minimum inhibitory concentrations (MICs). researchgate.net This approach of attaching the core chloroacetyl-amino acid structure to other molecular scaffolds can be used to modulate properties like solubility, cell permeability, and target specificity.

| Modification Site | Structural Change | Effect on Hypothetical Activity | Rationale / Example |

|---|---|---|---|

| Stereocenter | L-isomer to D-isomer | Abolished activity | The biological target is stereospecific; the L-isomer is required for proper binding orientation. nih.gov |

| N-Acyl Group | Replace Chloroacetyl with Acetyl | Reduced activity | The chlorine atom may act as a key interacting group (e.g., electrophile or halogen bond donor). |

| Carboxyl Group | Esterification (e.g., to Methyl Ester) | Variable activity | May improve cell permeability but could prevent critical interactions (e.g., salt bridge) with the target. researchgate.net |

| Side Chain | Leucine to Valine | Decreased activity | The isobutyl side chain of leucine may be optimal for fitting into a specific hydrophobic pocket of the target. |

Enzymatic and Biochemical Interaction Studies Involving Chloroacetyl L Leucine

Enzyme Inhibition Mechanisms

The structure of Chloroacetyl-L-leucine, featuring a reactive chloroacetyl group attached to an amino acid, makes it a candidate for studying enzyme inhibition. Haloacetyl derivatives can act as affinity labels or irreversible inhibitors by forming covalent bonds with nucleophilic residues in an enzyme's active site.

Serine proteases, characterized by a highly reactive serine residue in their catalytic triad, are crucial in numerous physiological processes. mdpi.comyoutube.com Their inhibition is a key area of pharmaceutical research. While various N-acyl amino acid analogues and haloacetyl derivatives have been investigated as inhibitors of serine proteases like Carboxypeptidase A and α-Chymotrypsin, specific studies detailing a noncompetitive inhibition mechanism by this compound were not prominently available.

Generally, inhibitors can interact with proteases in several ways. For instance, N-(2-chloroethyl)-N-methylphenylalanine was designed as a mechanism-based inactivator for Carboxypeptidase A (CPA), leading to irreversible inhibition. nih.gov Similarly, N-bromoacetyl-N-methyl-L-phenylalanine has been used for affinity labeling of CPA. nih.gov For α-chymotrypsin, competitive inhibitors such as N-acetyl-L-tryptophan have been studied to understand binding interactions. nih.gov The generally accepted mechanism for inhibition by related chloromethylketones involves the alkylation of a critical histidine residue within the active site. researchgate.net However, noncompetitive inhibition, where an inhibitor binds to a site other than the active site to reduce the enzyme's catalytic efficiency, represents a distinct mechanism.

Understanding how a molecule like this compound interacts with an enzyme's binding site is fundamental to elucidating its mechanism of action. The binding of inhibitors and substrates to enzymes like Carboxypeptidase A and α-chymotrypsin is highly specific, governed by the topology and chemical environment of the active site. nih.govmdpi.com

Investigations into the active site of Carboxypeptidase A, a zinc-dependent protease, often involve studying its complexes with various ligands and inhibitors to map out key interactions. mdpi.comnih.gov For α-chymotrypsin, studies with inhibitors have helped identify the enzyme groups responsible for binding and catalysis. nih.gov While this compound is a substrate for certain enzymes, its use as a specific probe to map the binding sites of Carboxypeptidase A or α-Chymotrypsin is not extensively documented in the available research. However, the use of a related compound, Chloroacetyl-Coenzyme A, has been demonstrated as an effective tool for identifying the substrates of other enzyme families, such as Gcn5-related N-acetyltransferases (GNATs), by chloroacetylating the target protein. nih.gov This approach allows for the subsequent attachment of fluorescent or affinity tags to identify the substrate.

Substrate Specificity of Enzymatic Hydrolysis

This compound is a recognized substrate for aminoacylases, a class of hydrolase enzymes that catalyze the removal of an acyl group from an N-acylated amino acid. wikipedia.org

Aminoacylases from microbial sources are of significant industrial interest for the production of pure L-amino acids. d-nb.info The aminoacylase (B1246476) from Aspergillus oryzae has been shown to effectively hydrolyze chloroacetyl derivatives of various amino acids. Kinetic studies have revealed that this enzyme preferentially acts on acyl derivatives of hydrophobic amino acids, including leucine (B10760876). nih.gov This preference makes this compound a suitable substrate for this enzyme. The enzyme from Aspergillus oryzae is composed of two subunits and exhibits optimal activity at a pH of 8.5 when using chloroacetyl-alanine as a substrate. nih.gov

| Enzyme Source | Preferred Substrates (Chloroacetyl Derivatives) |

| Aspergillus oryzae | Alanine (B10760859), Phenylalanine, Methionine, Leucine , Norleucine, Tryptophan nih.gov |

A hallmark of aminoacylases is their strict enantioselectivity. These enzymes specifically catalyze the hydrolysis of N-acyl-L-amino acids, while leaving the corresponding D-enantiomer unreacted. wikipedia.org This property is exploited industrially for the kinetic resolution of racemic mixtures of N-acyl amino acids to produce enantiomerically pure L-amino acids. d-nb.info Acylase I from sources like Aspergillus demonstrates nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids. harvard.edu This high degree of stereospecificity ensures that when a racemic mixture of N-chloroacetyl-leucine is subjected to hydrolysis by an aminoacylase, only the this compound isomer is converted to L-leucine and a chloroacetate (B1199739) ion, allowing for the separation of the pure L-amino acid from the unreacted N-chloroacetyl-D-leucine. wikipedia.orgtaylorandfrancis.com

The activity of many aminoacylases is dependent on the presence of metal ions. The aminoacylase from Aspergillus oryzae is a zinc metalloenzyme. nih.gov Consequently, its activity is strongly inhibited by metal-chelating agents, such as EDTA, which sequester the essential metal cofactor. The catalytic activity of this enzyme is also influenced by other divalent cations. For example, its activity is inhibited by cadmium (Cd²⁺) and manganese (Mn²⁺) ions but is activated by cobalt (Co²⁺) ions. nih.gov This dependence on metal ions is a common feature among leucine aminopeptidases and other related enzymes, where metal ions play a crucial role in either the catalytic mechanism or structural stability. researchgate.netnih.gov

Table 1: Effect of Metal Ions and Chelating Agents on Aspergillus oryzae Aminoacylase Activity

| Compound Type | Example | Effect on Activity |

|---|---|---|

| Essential Cofactor | Zn²⁺ | Required for function nih.gov |

| Activator | Co²⁺ | Activates nih.gov |

| Inhibitors | Cd²⁺ | Inhibits nih.gov |

| Mn²⁺ | Inhibits nih.gov | |

| Chelating Agents | EDTA, etc. | Strong Inhibition nih.gov |

Interactions with Biological Macromolecules as Chemical Probes

This compound and related chloroacetyl-modified molecules serve as valuable tools in biochemical and enzymatic studies. Their utility stems from the reactive chloroacetyl group, which can form covalent bonds with specific residues on biological macromolecules, and the L-leucine moiety, which can influence interactions and recognition by enzymes. This section explores the nuanced interactions of chloroacetyl-modified compounds, focusing on electrostatic effects and their application as chemical handles for bioconjugation and the design of chemical probes.

Electrostatic Interactions with Charged Species (e.g., Mercaptoundecahydrododecaborate)

Recent research has illuminated the significant role of electrostatic interactions in modulating the reactivity of the chloroacetyl group, particularly in reactions with charged species such as the mercaptoundecahydrododecaborate (B1143558) (BSH) anion. Studies involving chloroacetyl-modified peptides have demonstrated that the presence of charged amino acid residues in proximity to the chloroacetyl group can dramatically influence the rate of reaction with BSH.

In one study, the reactivity of various chloroacetyl-modified tripeptides with BSH was assessed. It was observed that tripeptides containing basic, positively charged amino acid residues like arginine reacted more effectively with the negatively charged BSH. acs.org This acceleration of the reaction is attributed to the electrostatic attraction between the positively charged residues and the negatively charged BSH, which effectively increases the local concentration of BSH near the chloroacetyl reaction site. acs.orgnih.gov

The influence of the proximity of the charged residue to the reactive center was further investigated by introducing an alkyl linker between the chloroacetyl group and a triarginine motif. The results indicated that as the length of the alkyl linker increased, the reactivity with BSH decreased. acs.orgnih.gov This finding supports the hypothesis that the electrostatic attraction is distance-dependent, with a closer proximity between the positive and negative charges leading to a more pronounced acceleration of the reaction. nih.gov

These findings underscore the importance of the local electrostatic environment in directing and facilitating biochemical reactions. The strategic placement of charged residues within a peptide or protein sequence can be used to modulate the reactivity of an incorporated chloroacetyl handle.

| Chloroacetyl-Modified Peptide Composition | Charge of Peptide Side Chains | Observed Reactivity with BSH | Inferred Mechanism |

|---|---|---|---|

| Containing basic amino acid residues (e.g., Arginine) | Positive | Accelerated reaction | Electrostatic attraction between positively charged peptide and negatively charged BSH |

| Decreasing number of basic amino acid residues | Reduced Positive Charge | Decreased conversion | Reduced electrostatic attraction |

| Increased distance between chloroacetyl group and basic residues | Positive | Decreased reactivity | Distance-dependent electrostatic effect |

Use as a Chemical Handle for Bioconjugation and Probe Design

The chloroacetyl group of this compound serves as a versatile "chemical handle" for the covalent modification of biological macromolecules, a process known as bioconjugation. This reactivity is particularly useful for attaching probes, tags, or other molecules to proteins and peptides in a site-specific manner. The development of new chemical handles is crucial to prevent undesirable side reactions during bioconjugation. acs.org

The primary target for the chloroacetyl group is the sulfhydryl (thiol) group of cysteine residues in proteins. The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This alkylation reaction is relatively specific for sulfhydryl groups under controlled pH conditions (typically around pH 8.3), which minimizes off-target reactions with other nucleophilic amino acid side chains such as those of lysine (B10760008) or histidine.

The general utility of N-chloroacetyl derivatives of amino acids for the conjugation of polypeptides to thiol-containing compounds has been recognized for some time. This approach allows for the targeted labeling of proteins and the creation of well-defined bioconjugates.

In the context of probe design, this compound can be envisioned as a component of a larger molecular probe. The chloroacetyl moiety acts as the reactive handle to anchor the probe to a specific cysteine residue on a target protein. The L-leucine portion of the molecule can then serve various functions. For instance, it could act as a recognition element for enzymes that have a specificity for leucine residues, such as leucine aminopeptidase (B13392206). While many probes for leucine aminopeptidase rely on enzymatic cleavage of a leucine-containing substrate to release a fluorescent or chemiluminescent signal, a chloroacetyl-based probe would allow for the covalent and irreversible labeling of the enzyme or nearby molecules.

The design of such a probe would involve linking a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag) to the this compound scaffold. This probe could then be used to study the localization, trafficking, or interactions of cysteine-containing proteins in a complex biological system.

| Feature | Description | Significance in Bioconjugation and Probe Design |

|---|---|---|

| Reactive Group | Chloroacetyl (-CO-CH₂-Cl) | Acts as an electrophilic handle for covalent bond formation. |

| Primary Target | Sulfhydryl group of Cysteine residues | Allows for site-specific modification of proteins. |

| Reaction Type | Nucleophilic Substitution (Alkylation) | Forms a stable and irreversible thioether bond. |

| Reaction Condition | Typically physiological to slightly alkaline pH (e.g., pH 8.3) | Enhances selectivity for sulfhydryl groups over other nucleophiles. |

| Application | Protein labeling, bioconjugate synthesis, probe attachment | Enables the study of protein function, localization, and interactions. |

Emerging Research Directions and Future Perspectives in Chloroacetyl L Leucine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of N-acyl amino acids, including Chloroacetyl-L-leucine, has traditionally been accomplished through methods like the Schotten-Baumann reaction, which involves the acylation of the amino acid with an acid chloride under alkaline aqueous conditions. researchgate.net While effective and widely used in industry, this classical approach often requires strong bases and can be complicated by the competing hydrolysis of the highly reactive chloroacetyl chloride, impacting yield and purity. tandfonline.com Current research is focused on developing more efficient, selective, and environmentally sustainable synthetic strategies.

Future advancements are anticipated in several key areas:

Green Chemistry Approaches: A significant trend is the move towards biocompatible reaction conditions. Research has demonstrated that N-chloroacetylation of amino compounds can be performed efficiently and with high chemoselectivity in phosphate (B84403) buffer. tandfonline.comresearchgate.net This approach not only minimizes the use of hazardous organic solvents but can also accelerate the reaction and simplify product isolation. tandfonline.com

Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. thieme-connect.de The use of microreactors allows for precise control over reaction parameters, which is ideal for handling reactive reagents like chloroacetyl chloride. chimia.ch This methodology can lead to higher yields, reduced side-product formation, and enhanced safety, making it a promising route for the scalable and efficient production of this compound. thieme-connect.dechimia.ch

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity and operates under mild conditions. researchgate.net The prospective use of enzymes, such as lipases or acylases, for the synthesis of this compound is a compelling future direction. While challenges in enzyme stability and yield currently exist, the potential for high stereospecificity and a significantly reduced environmental footprint drives ongoing research in this area. researchgate.netnih.gov

| Synthetic Strategy | Typical Conditions | Key Advantages | Future Research Focus |

|---|---|---|---|

| Classical Schotten-Baumann | Aqueous NaOH, Chloroacetyl chloride | Well-established, scalable | Improving efficiency, reducing waste |

| Green Aqueous Synthesis | Phosphate buffer, 20 min reaction time | High chemoselectivity, eco-friendly, rapid tandfonline.com | Broadening substrate scope, catalyst development |

| Continuous Flow Chemistry | Microreactors, rapid mixing, precise temperature control | High efficiency, safety, automation, minimal epimerization chimia.ch | Optimization of reactor design, integration with purification |

| Enzymatic Synthesis | Enzyme catalyst (e.g., lipase), aqueous or organic media | High stereospecificity, mild conditions, green researchgate.net | Discovering/engineering suitable enzymes, improving yield nih.gov |

Exploration of Advanced Applications in Chemical Biology

The true potential of this compound lies in its application as a strategic building block in chemical biology. The chloroacetyl moiety serves as a versatile reactive handle, while the leucine (B10760876) residue provides structural and recognition properties.

The chloroacetyl group is a mild electrophile that can react selectively with nucleophilic side chains of amino acids, most notably the thiol group of cysteine, to form a stable thioether bond. google.comnih.govresearchgate.net This specific reactivity is a powerful tool for peptide engineering.